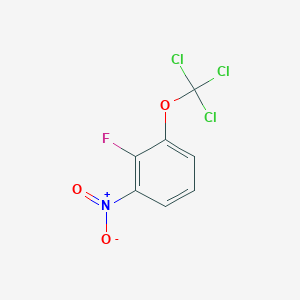
2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene
Descripción general
Descripción
2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene is an organic chemical compound with the molecular formula C7H2ClF5O . It is a solid and insoluble in water .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol . Another method involves the preparation of (trifluoromethoxy)benzene from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C7H2ClF5O. The molecular weight is 232.535 .Physical And Chemical Properties Analysis
This compound is a solid and insoluble in water . Its molecular formula is C7H2ClF5O and the molecular weight is 232.535 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Significance
Fluorinated benzene derivatives, such as triazines and benzoxazoles, have been extensively studied for their biological activities. Triazines, for instance, show a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory properties, highlighting the significance of fluorinated compounds in drug development (Verma, Sinha, & Bansal, 2019). Benzoxazoles, containing a 1,3-oxazole system fused with a benzene ring, have also demonstrated important pharmacological properties, further underscoring the potential of fluorinated benzene derivatives in medicinal chemistry (Özil & Menteşe, 2020).
Supramolecular Chemistry
Fluorinated benzene derivatives, like benzene-1,3,5-tricarboxamide (BTAs), play a crucial role in supramolecular chemistry. Their simple structure and wide accessibility, combined with a detailed understanding of their supramolecular self-assembly behavior, allow for their use in applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Environmental Safety and Remediation
Studies on chlorobenzenes, which are closely related to the chemical structure , reveal the environmental risks posed by such organic pollutants due to their toxicity and persistence. Research focused on the fate processes of chlorobenzenes in the soil and potential remediation strategies emphasizes the importance of understanding and mitigating the environmental impact of fluorinated organic compounds (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Organic Synthesis and Material Science
Fluorinated benzene derivatives are pivotal in organic synthesis, offering pathways to a vast array of chemical compounds with diverse applications. The review on trifluoromethanesulfonic acid highlights its use in forming carbon–carbon and carbon–heteroatom bonds, among other reactions, underscoring the utility of fluorinated reagents in synthesizing complex organic molecules (Kazakova & Vasilyev, 2017).
Propiedades
IUPAC Name |
2-chloro-1,4-difluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5O/c8-5-3(9)1-2-4(10)6(5)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYXSKJOLBTFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


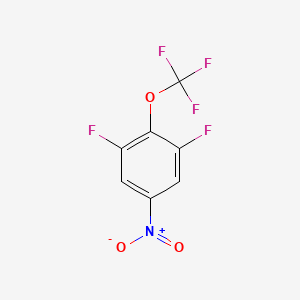

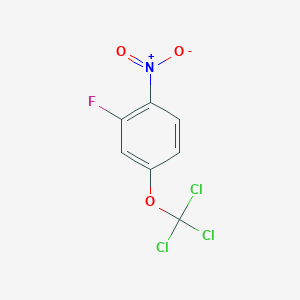

![2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene](/img/structure/B1402186.png)
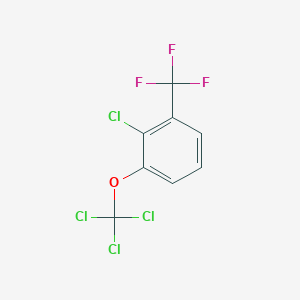
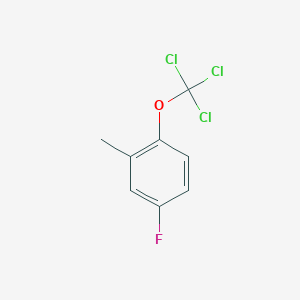
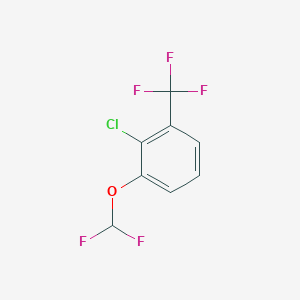
![2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene](/img/structure/B1402195.png)
![4-Chloro-1-[chloro(difluoro)-methoxy]-2-methyl-benzene](/img/structure/B1402198.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402200.png)
![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene](/img/structure/B1402201.png)
![1-[Chloro(difluoro)methoxy]-4-fluoro-2-nitro-benzene](/img/structure/B1402202.png)
